molecular formula C13H24Si2 B12638692 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole CAS No. 934563-19-6

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole

Cat. No.: B12638692
CAS No.: 934563-19-6
M. Wt: 236.50 g/mol
InChI Key: SRZNTCTXAFFGMF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole is a silicon-containing heterocyclic compound. It features a unique structure with a silicon atom incorporated into a benzene ring, making it an interesting subject for research in organic and inorganic chemistry. This compound is known for its stability and reactivity, which makes it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the cyclization of a precursor compound in the presence of a catalyst, such as a Lewis acid, to form the desired silicon-containing ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds.

    Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole apart is its unique ring structure incorporating a silicon atom, which provides distinct reactivity and stability compared to other silicon-containing compounds. This makes it particularly valuable in specialized chemical applications and research.

Properties

CAS No.

934563-19-6

Molecular Formula

C13H24Si2

Molecular Weight

236.50 g/mol

IUPAC Name

(2,2-dimethyl-4,5,6,7-tetrahydro-2-benzosilol-3-yl)-trimethylsilane

InChI

InChI=1S/C13H24Si2/c1-14(2,3)13-12-9-7-6-8-11(12)10-15(13,4)5/h10H,6-9H2,1-5H3

InChI Key

SRZNTCTXAFFGMF-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=C2CCCCC2=C1[Si](C)(C)C)C

Origin of Product

United States

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